molecular formula C21H26N2O5S B4792549 ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate

ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate

Cat. No. B4792549
M. Wt: 418.5 g/mol
InChI Key: FYNCVIVJLYURNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate, also known as E7046, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. E7046 is a small molecule inhibitor of the enzyme PI3Kδ, which is involved in multiple cellular processes, including cell growth, differentiation, and survival.

Mechanism of Action

Ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate is a selective inhibitor of the PI3Kδ enzyme, which is a key regulator of the PI3K/AKT/mTOR signaling pathway. This pathway is involved in multiple cellular processes, including cell growth, differentiation, and survival. By inhibiting PI3Kδ, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate can block the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. In autoimmune disorders, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate can reduce inflammation by inhibiting the activation of immune cells, such as T cells and B cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate for lab experiments is its high selectivity for the PI3Kδ enzyme, which reduces the risk of off-target effects. However, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate in humans. Additionally, further studies are needed to explore the potential therapeutic applications of ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Conclusion:
In conclusion, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective inhibition of the PI3Kδ enzyme makes it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, ethyl 4-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving the symptoms of autoimmune disorders.

properties

IUPAC Name

ethyl 4-[[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-6-28-21(25)17-7-9-18(10-8-17)22-19(24)13-23(5)29(26,27)20-15(3)11-14(2)12-16(20)4/h7-12H,6,13H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNCVIVJLYURNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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